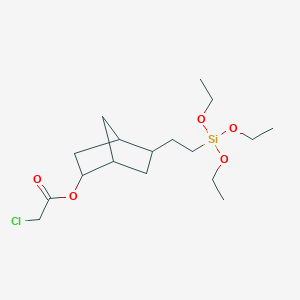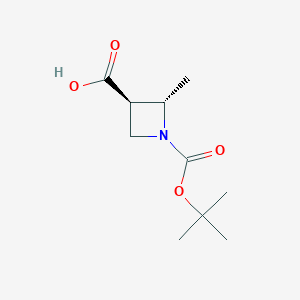
1,2-Bis(trifluoromethoxy)benzene, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethoxy)benzene, 96% (abbreviated as 1,2-BTFMB) is an organofluorine compound that is widely used in organic synthesis, materials science, and drug development. It is a colorless liquid that is soluble in most organic solvents. 1,2-BTFMB has a wide range of applications, including as a reagent in organic synthesis, a catalyst, a surfactant, and a monomer for the production of polymers.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethoxy)benzene, 96% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, a catalyst in the synthesis of other organofluorine compounds, and as a monomer for the production of polymers. It is also used as a surfactant in the synthesis of nanoparticles and as a reactant in the production of pharmaceuticals.
Wirkmechanismus
1,2-Bis(trifluoromethoxy)benzene, 96% is an organofluorine compound, which means it contains at least one carbon-fluorine bond. This bond is highly stable and resistant to chemical attack, making it an ideal reagent for organic syntheses. The compound also has a high degree of solubility in most organic solvents, making it an ideal catalyst for reactions involving organic molecules.
Biochemical and Physiological Effects
1,2-Bis(trifluoromethoxy)benzene, 96% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,2-Bis(trifluoromethoxy)benzene, 96% in laboratory experiments is its stability and solubility in most organic solvents. This makes it an ideal reagent for organic syntheses, as it is not easily attacked by other chemicals. However, 1,2-Bis(trifluoromethoxy)benzene, 96% is not suitable for use in reactions involving water or other polar solvents, as it is not soluble in these solvents.
Zukünftige Richtungen
1,2-Bis(trifluoromethoxy)benzene, 96% has a wide range of potential applications in scientific research. It could be used in the synthesis of novel organofluorine compounds, in the production of polymers, and in the synthesis of nanoparticles. It could also be used as a reagent in organic synthesis, as a catalyst in the synthesis of other organofluorine compounds, and as a reactant in the production of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of 1,2-Bis(trifluoromethoxy)benzene, 96% could reveal new potential applications for this compound.
Synthesemethoden
1,2-Bis(trifluoromethoxy)benzene, 96% is typically synthesized through a two-step process. The first step involves the reaction of trifluoromethylbenzene with a base such as potassium hydroxide to produce trifluoromethylbenzoic acid. The second step involves the reaction of trifluoromethylbenzoic acid with a nucleophile, such as an alkyl halide, to produce 1,2-Bis(trifluoromethoxy)benzene, 96%.
Eigenschaften
IUPAC Name |
1,2-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRZNXYQOCLJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trifluoromethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)







![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)




